2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone
Description
2-(4,5-Dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone is a substituted imidazole derivative characterized by a dichlorinated imidazole core linked to a thiomorpholinoethanone moiety. Imidazole derivatives are renowned for their versatility in medicinal and materials chemistry due to their electron-rich aromatic system, which facilitates diverse non-covalent interactions. The thiomorpholino group, a sulfur-containing morpholine analog, may improve solubility and metabolic stability compared to non-sulfur analogs, making this compound a candidate for pharmacological exploration.
For example, chlorination reactions using SOCl₂ (as in ) could introduce chloro substituents, while TDAE-mediated coupling () might facilitate the attachment of the thiomorpholinoethanone group to the imidazole core . Structural characterization likely employs crystallographic tools like SHELX or OLEX2, which are standard for small-molecule refinement .
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3OS/c10-8-9(11)14(6-12-8)5-7(15)13-1-3-16-4-2-13/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGWDSCPZQWGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=NC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone typically involves the reaction of 4,5-dichloroimidazole with thiomorpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,5-dichloroimidazole+thiomorpholine→2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone
Industrial Production Methods
In an industrial setting, the production of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups in the imidazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures with appropriate catalysts.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action include:
Enzyme Inhibition: Binding to enzymes and preventing substrate binding or catalysis.
Signal Transduction: Modulating signaling pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight structural and functional differences between 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone and related imidazole derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thiomorpholinoethanone’s sulfur atom may confer higher solubility in polar solvents compared to purely aromatic analogs like 4,5-diphenyl derivatives () .
This contrasts with 5-nitroimidazoles (), which rely on nitro group reduction for activation . The thiomorpholino group’s sulfur could enhance interactions with cysteine-rich enzyme active sites, a feature absent in morpholine or aryl-substituted analogs () .
Structural Characterization :
- Software like SHELXL and OLEX2 () are critical for resolving steric effects induced by bulky substituents (e.g., 4,5-diphenyl groups in ), ensuring accurate bond-length and angle measurements .
Biological Activity
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a dichloroimidazole ring and a thiomorpholine moiety, which together contribute to its unique properties and biological effects.
- IUPAC Name : 2-(4,5-dichloroimidazol-1-yl)-1-thiomorpholin-4-ylethanone
- Molecular Formula : C9H11Cl2N3OS
- Molecular Weight : 280.17 g/mol
- CAS Number : 1219577-27-1
The biological activity of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, disrupting normal substrate binding and catalysis. This mechanism is crucial for its potential as an antimicrobial and anticancer agent.
- Signal Transduction Modulation : It can influence signaling pathways by interacting with key proteins or receptors, potentially altering cellular responses.
Anticancer Potential
The imidazole derivatives are frequently explored for their anticancer properties. Initial investigations into similar compounds have indicated potential cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Study 1: Synthesis and Antimicrobial Evaluation
A study focused on synthesizing imidazole derivatives, including those similar to 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone, evaluated their antimicrobial efficacy against common pathogens. The study demonstrated that certain derivatives exhibited significant antibacterial activity with varying MIC values.
Study 2: Enzyme Inhibition Assay
In another research effort, the enzyme inhibition potential of imidazole-based compounds was assessed using enzyme assays. The results indicated that these compounds could effectively inhibit target enzymes involved in bacterial metabolism, supporting their use as potential therapeutic agents.
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